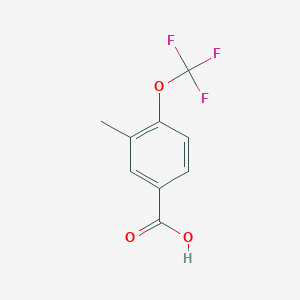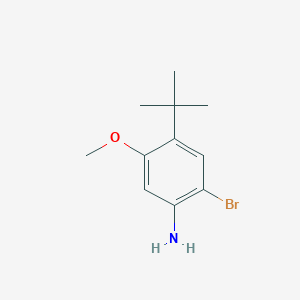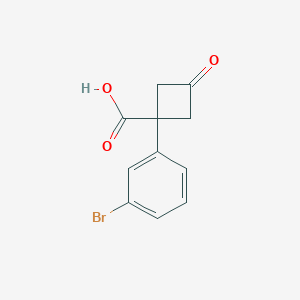
1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid, otherwise known as 3-bromo-1-phenyl-3-oxocyclobutane-1-carboxylic acid, is a cyclic organic compound that has a variety of applications in organic synthesis, medicinal chemistry, and drug discovery. This compound has a wide range of uses, from being used as a starting material for synthesizing other compounds to being used as a reagent in organic synthesis. It is also used in medicinal chemistry and drug discovery, as it has been found to have an inhibitory effect on certain enzymes and receptors.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic Acid Applications
1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.
Synthesis of Phthalocyanines
Phthalocyanines: are a group of macrocyclic compounds widely used in dyeing fabrics, manufacturing of inks, and as organic semiconductors. 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid can be utilized in the synthesis of monoisomeric 1,8,15,22-substituted phthalocyanines . These derivatives are particularly interesting for their enhanced chemical and thermal stability, making them suitable for high-performance electronic and photovoltaic applications .
Development of Phthalocyanine-Fullerene Dyads
The compound is also instrumental in creating phthalocyanine-fullerene dyads . These dyads are promising materials for organic photovoltaic cells due to their ability to improve charge separation and transport. The bromophenyl group in the compound can facilitate the attachment of fullerenes to the phthalocyanine core, enhancing the photophysical properties of the resultant dyad .
Pharmacokinetic Studies
In pharmacology, the compound can be used for pharmacokinetic studies . It serves as a precursor in synthesizing molecules like 1-(3′-bromophenyl)-heliamine, which have been studied for their anti-arrhythmic properties. Understanding the pharmacokinetics of such derivatives is crucial for developing new medications for cardiovascular diseases .
Metabolite Identification
The compound’s derivatives are used in metabolite identification studies. By analyzing the metabolites formed from compounds like 1-(3′-bromophenyl)-heliamine, researchers can gain insights into the metabolic pathways and potential interactions within biological systems. This information is vital for drug development and safety assessments .
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOZFXSVHTYQQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid | |
CAS RN |
1342653-06-8 |
Source


|
| Record name | 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

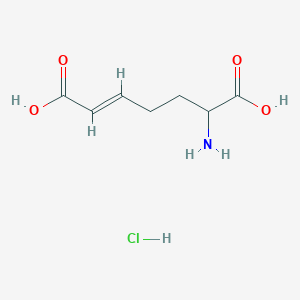
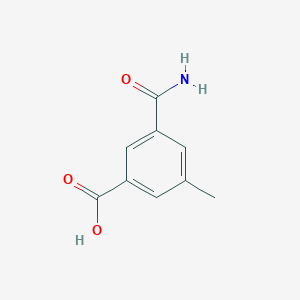
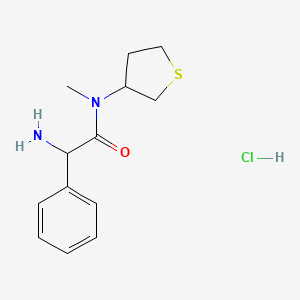
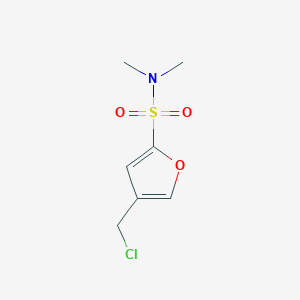
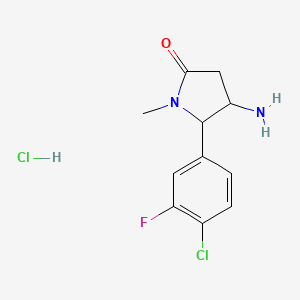
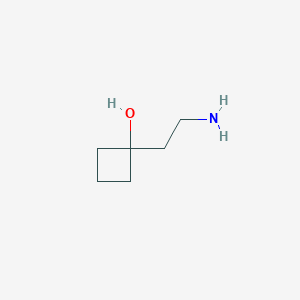

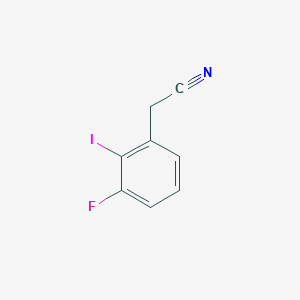
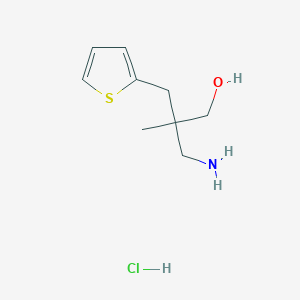

![[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B1376650.png)
